3,4-Diethoxyphenol

Description

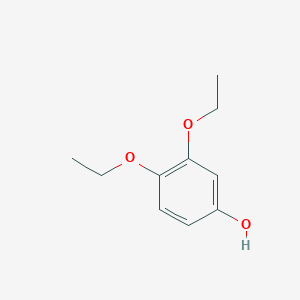

3,4-Diethoxyphenol is a phenolic compound characterized by a benzene ring substituted with two ethoxy (-OCH₂CH₃) groups at the 3- and 4-positions. It serves as a critical intermediate in organic synthesis, particularly in the preparation of more complex aromatic ethers. For example, Alexander Shulgin and Ann Shulgin documented its use in synthesizing 1,2,4-triethoxybenzene via alkylation with ethyl bromide, achieving a yield of 9.1 g, albeit with residual unreacted phenol . The compound’s ethoxy substituents enhance lipophilicity compared to hydroxylated analogs, influencing its solubility and reactivity in pharmaceutical and industrial applications.

Properties

CAS No. |

65383-59-7 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3,4-diethoxyphenol |

InChI |

InChI=1S/C10H14O3/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7,11H,3-4H2,1-2H3 |

InChI Key |

RNNDNIWAVXLNHZ-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)O)OCC |

Canonical SMILES |

CCOC1=C(C=C(C=C1)O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

3,4-Dimethoxyphenol

Structural Features : Substituted with methoxy (-OCH₃) groups at the 3- and 4-positions.

Molecular Formula : C₈H₁₀O₃ .

Key Differences :

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structural Features: Contains two hydroxyl (-OH) groups at the 3- and 4-positions and a propenoic acid (-CH₂CH₂COOH) side chain. Molecular Formula: C₉H₈O₄ . Key Differences:

3,4-Dinitrophenol

Structural Features: Nitro (-NO₂) groups at the 3- and 4-positions. Molecular Formula: C₆H₄N₂O₅ . Key Differences:

- Reactivity : Nitro groups are strongly electron-withdrawing, making this compound highly acidic (pKa ~4.0) and reactive.

- Toxicity: Known as a metabolic uncoupler, historically used in pesticides and explosives, but restricted due to acute toxicity .

β-(3,4-Dimethoxyphenyl)ethylamine

Structural Features: A phenethylamine derivative with methoxy groups at the 3- and 4-positions. Molecular Formula: C₁₀H₁₅NO₂ . Key Differences:

- Functional Group : Contains an ethylamine side chain instead of a hydroxyl group, altering its biological activity (e.g., dopaminergic effects).

- Applications : Investigated as a pharmaceutical intermediate, particularly in neurological drug development .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility: this compound’s ethoxy groups facilitate alkylation reactions, as demonstrated in Shulgin’s synthesis of triethoxybenzene, though residual phenol indicates optimization challenges .

- Biological Activity: Methoxy and ethoxy analogs exhibit divergent bioactivity profiles. For instance, caffeic acid’s hydroxyl groups confer antioxidant properties, while 3,4-dinitrophenol’s nitro groups contribute to toxicity .

- Industrial Relevance : Lipophilicity in ethoxy derivatives enhances suitability for hydrophobic matrices in coatings or drug delivery systems, contrasting with the water-soluble caffeic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.